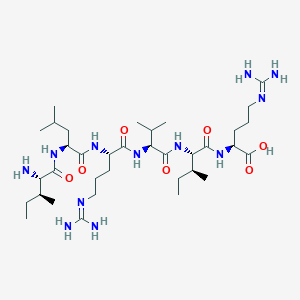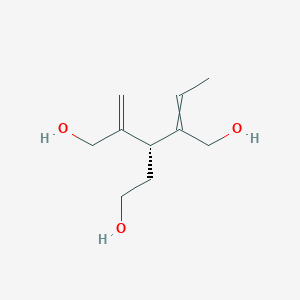![molecular formula C26H19N3 B12592243 [(4-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}phenyl)methylidene]propanedinitrile CAS No. 644996-64-5](/img/structure/B12592243.png)
[(4-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}phenyl)methylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}phenyl)methylidene]propanedinitrile is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene ring, a cyclohexa-2,4-dien-1-yl group, and a propanedinitrile moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}phenyl)methylidene]propanedinitrile typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the formation of the cyclohexa-2,4-dien-1-yl intermediate. The final step involves the condensation of these intermediates with propanedinitrile under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}phenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
[(4-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}phenyl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [(4-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}phenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(4-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}phenyl)methylidene]propanedinitrile:
(4’-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}[1,1’-biphenyl]-4-yl)boronic acid: Another compound with a similar naphthalene and cyclohexa-2,4-dien-1-yl structure.
2,3-Bis(4-{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}phenyl)but-2-enedinitrile: Features a similar core structure with additional functional groups.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
644996-64-5 |
|---|---|
Formule moléculaire |
C26H19N3 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
2-[[4-[(1-naphthalen-1-ylcyclohexa-2,4-dien-1-yl)amino]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C26H19N3/c27-18-21(19-28)17-20-11-13-23(14-12-20)29-26(15-4-1-5-16-26)25-10-6-8-22-7-2-3-9-24(22)25/h1-15,17,29H,16H2 |
Clé InChI |
IHBPXKJNCHPDIS-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=CC1(C2=CC=CC3=CC=CC=C32)NC4=CC=C(C=C4)C=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




propanedinitrile](/img/structure/B12592176.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12592178.png)

![5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate](/img/structure/B12592192.png)

![(2S)-1-[(1R)-2-hydroxy-1-phenylethyl]-6-oxopiperidine-2-carbonitrile](/img/structure/B12592205.png)


![Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12592224.png)

![Ethyl 2-fluoropyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B12592245.png)

